molecular formula Cl2H12N4Pt B7945261 Tetraammineplatinum(II)chloride

Tetraammineplatinum(II)chloride

Cat. No. B7945261
M. Wt: 334.11 g/mol
InChI Key: KHCPSOMSJYAQSY-UHFFFAOYSA-L
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Description

Tetraammineplatinum(II) chloride is a coordination complex of platinum (II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions . It is commonly used as a precursor to synthesize other platinum catalysts .


Synthesis Analysis

Tetraammineplatinum(II) chloride is commonly used as a source of platinum. It can be used to deposit a layer of Pt electrode on Nafion membranes . It can also be used as a coupling catalyst in the electron beam technology for the decomposition of volatile organic compounds .


Molecular Structure Analysis

The molecular structure of Tetraammineplatinum(II) chloride is represented by the linear formula: Pt(NH3)4Cl2·xH2O . It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions .


Chemical Reactions Analysis

Tetraammineplatinum(II) chloride can react with ammonium heptamolybdate under argon in the temperature range from 50 to 500°C. This reaction is accompanied by reduction of the metals, which is promoted by Pt 2+ ions in the presence of ammonia .


Physical And Chemical Properties Analysis

Tetraammineplatinum(II) chloride has a molecular weight of 334.11 (anhydrous basis) . It is commonly used in laboratory chemicals .

Scientific Research Applications

  • Catalyst Preparation and Biofuels Production : Tetraammineplatinum(II) chloride is used in synthesizing catalysts for biofuels production. A chemical route for its synthesis has been developed, and its role in preparing catalysts for triglyceride molecule transfer and material scaling to industrial scale is significant (Martínez-Montalvo et al., 2017).

  • Hydrosilylation of Acetylene : It acts as an active and thermally stable catalyst in the hydrosilylation of acetylene with trichlorosilane or trimethoxysilane, showing high efficiency (Okamoto et al., 2002).

  • Radiolysis Studies : The compound has been studied in aqueous acidic solutions using pulse radiolysis, revealing insights into the reaction dynamics of platinum(II) complex ions (Khan et al., 1986).

  • Thermolysis in Aqueous Solutions : Research has explored its thermolysis with ammonium heptamolybdate and ammonium perrhenate in aqueous alkaline solutions, contributing to the understanding of platinum(II) and heptamolybdate ions reduction (Fesik et al., 2017; Zarazhevskii et al., 2008).

  • Ion Exchange Studies : Its ion exchange process with α-zirconium phosphate has been investigated, leading to a better understanding of hydrogen-ion exchange reactions (Hasegawa & Yamamine, 1983).

  • Ammonia Exchange in Aqueous Solution : The rate of ammonia exchange between tetraammineplatinum(II) and solution ammonia has been determined, contributing to the knowledge of ligand exchange mechanisms (Broennum et al., 1992).

  • Platinum Nanoparticle Synthesis : It has been used in the synthesis of platinum nanoparticles, demonstrating its utility in nanoparticle formation and characterization (Lee et al., 2009).

  • Thermal Stability Analysis : The thermal stability of tetraammineplatinum(II) chloride, among other platinum complexes, has been studied, providing insights into their decomposition and stability under various conditions (Hernández & Choren, 1983).

Mechanism of Action

As a noble metal catalyst, Tetraammineplatinum(II) chloride is primarily useful for homogeneous catalysis applications .

Safety and Hazards

Tetraammineplatinum(II) chloride may be corrosive to metals. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Tetraammineplatinum(II) chloride has potential applications in proteomics research . It can also be used in the preparation of platinum catalysts supported on reduced graphite oxide (RGO) .

properties

IUPAC Name

azane;dichloroplatinum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCPSOMSJYAQSY-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.Cl[Pt]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H12N4Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraammineplatinum(II)chloride

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraammineplatinum(II)chloride

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